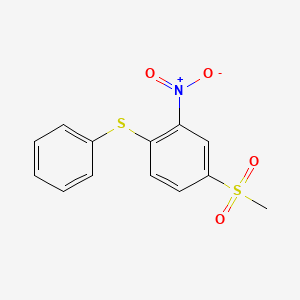
Benzene, 4-(methylsulfonyl)-2-nitro-1-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 4-(methylsulfonyl)-2-nitro-1-(phenylthio)- is an organic compound characterized by a benzene ring substituted with a methylsulfonyl group, a nitro group, and a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-(methylsulfonyl)-2-nitro-1-(phenylthio)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of a benzene derivative followed by sulfonation and thiolation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Benzene, 4-(methylsulfonyl)-2-nitro-1-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives .
Scientific Research Applications
Benzene, 4-(methylsulfonyl)-2-nitro-1-(phenylthio)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 4-(methylsulfonyl)-2-nitro-1-(phenylthio)- involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo specific chemical reactions, such as oxidation and reduction, which can alter its structure and activity. The molecular targets may include enzymes, receptors, and other biomolecules involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Benzene, 4-(methylsulfonyl)-1-(phenylthio)-: Lacks the nitro group, resulting in different chemical properties and reactivity.
Benzene, 4-(methylsulfonyl)-2-nitro-: Lacks the phenylthio group, affecting its overall activity and applications.
Uniqueness
Benzene, 4-(methylsulfonyl)-2-nitro-1-(phenylthio)- is unique due to the presence of all three substituents (methylsulfonyl, nitro, and phenylthio) on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
61497-41-4 |
|---|---|
Molecular Formula |
C13H11NO4S2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-methylsulfonyl-2-nitro-1-phenylsulfanylbenzene |
InChI |
InChI=1S/C13H11NO4S2/c1-20(17,18)11-7-8-13(12(9-11)14(15)16)19-10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
ULALYSKGJBOWOY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















